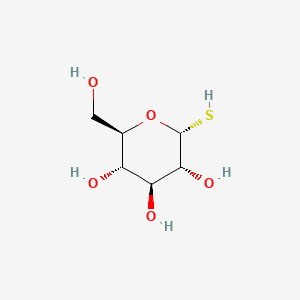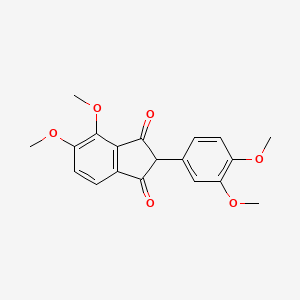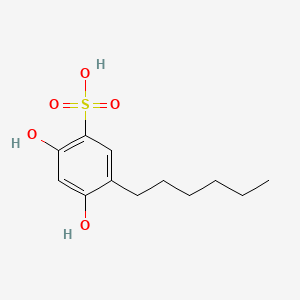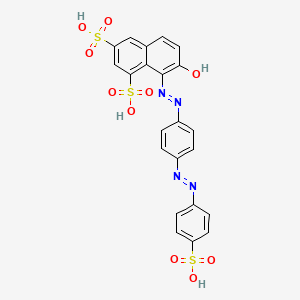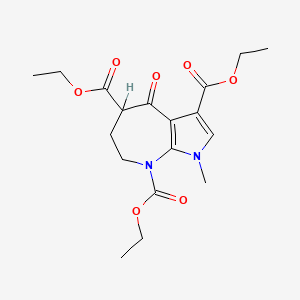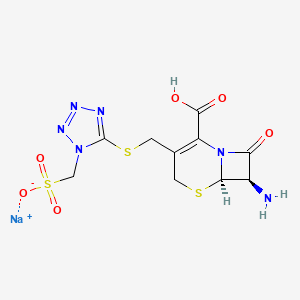
DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium is a chemical compound with the molecular formula C10H11N6O6S3.Na. It is a derivative of cefonicid, a second-generation cephalosporin antibiotic. This compound is known for its antibacterial properties and is used in various scientific and medical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium involves several steps, starting from the basic structure of cefonicid. The key steps include:
Formation of the 2-hydroxy-2-phenyl-acetyl group: This involves the reaction of phenylacetic acid with appropriate reagents to introduce the hydroxy group.
Attachment to the cefonicid core: The modified phenylacetic acid is then reacted with cefonicid under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactions: Conducted in large reactors with controlled temperature and pressure.
Purification: Using techniques such as crystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of bacterial resistance and enzyme inhibition.
Medicine: Investigated for its potential use in treating bacterial infections and as a model compound for drug development.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium involves its interaction with bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) and inhibits the transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death. The molecular targets include various PBPs, and the pathways involved are crucial for maintaining bacterial cell wall integrity.
類似化合物との比較
Similar Compounds
Cefonicid: The parent compound, a second-generation cephalosporin antibiotic.
Cefoxitin: Another second-generation cephalosporin with similar antibacterial properties.
Cefuroxime: A cephalosporin antibiotic with a broader spectrum of activity.
Uniqueness
DES(2-hydroxy-2-phenyl-acetyl)cefonicid sodium is unique due to its modified structure, which enhances its antibacterial activity and stability. The presence of the 2-hydroxy-2-phenyl-acetyl group provides additional sites for chemical modification, making it a valuable compound for research and development.
特性
CAS番号 |
101372-84-3 |
|---|---|
分子式 |
C10H11N6NaO6S3 |
分子量 |
430.4 g/mol |
IUPAC名 |
sodium;[5-[[(6R,7R)-7-amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methylsulfanyl]tetrazol-1-yl]methanesulfonate |
InChI |
InChI=1S/C10H12N6O6S3.Na/c11-5-7(17)16-6(9(18)19)4(1-23-8(5)16)2-24-10-12-13-14-15(10)3-25(20,21)22;/h5,8H,1-3,11H2,(H,18,19)(H,20,21,22);/q;+1/p-1/t5-,8-;/m1./s1 |
InChIキー |
ITZLQMICXIARKK-KPSHTFFOSA-M |
異性体SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)O)CSC3=NN=NN3CS(=O)(=O)[O-].[Na+] |
正規SMILES |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CSC3=NN=NN3CS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


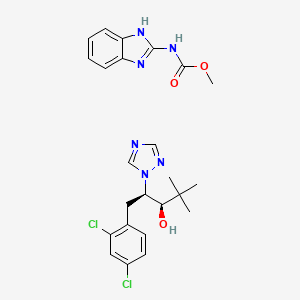
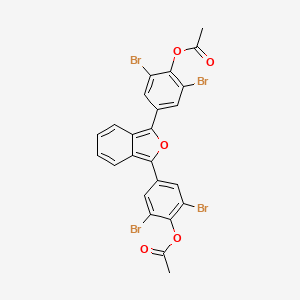
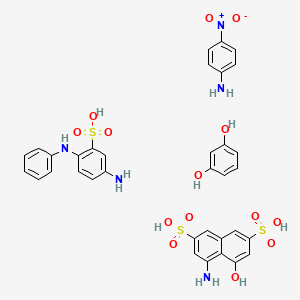
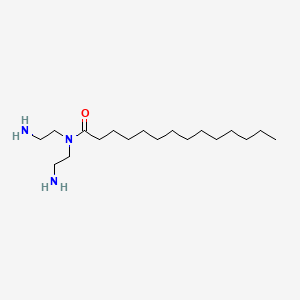
![3a,4,5,6-Tetrahydrobenzo[de]isoquinoline-1,3-dione](/img/structure/B12792000.png)
